molecular formula C28H38O10 B026746 Taxin B CAS No. 168109-52-2

Taxin B

Cat. No.: B026746
CAS No.: 168109-52-2
M. Wt: 534.6 g/mol
InChI Key: MLYDZECFCXRQOK-IANSKHESSA-N
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Mechanism of Action

Target of Action

Taxin B is a diterpene alkaloid found in the yew tree . The primary target of this compound is the cardiovascular system, specifically the cardiac myocytes . It acts as a potent cardiotoxin .

Mode of Action

The toxic action of this compound is based on its effects on cardiac myocytes. It inhibits the transport of calcium and sodium across the cell membrane of these cells . This inhibition disrupts the normal functioning of the heart, leading to various symptoms and potentially fatal heart failure .

Biochemical Pathways

It is known that the compound interferes with the normal functioning of cardiac myocytes by inhibiting the transport of calcium and sodium ions . These ions play crucial roles in the contraction and relaxation of the heart muscle, and their disruption can lead to serious cardiovascular problems.

Pharmacokinetics

It is known that this compound can be detected in biological samples (blood, urine, gastric content) using specific and sensitive methods like lc–ms–ms .

Result of Action

The result of this compound’s action is a disruption of normal heart function. Symptoms can include nausea, dizziness, pain, and changes in heart rate, including both tachycardia (rapid heart rate) and bradycardia (slow heart rate) . In severe cases, this compound can lead to fatal heart failure .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the concentration of this compound in the yew tree can vary depending on the season, with the highest concentrations found in needles harvested in January .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Taxin B typically involves extraction from the yew tree. The extraction process includes the use of solvents to isolate the compound from the plant material. The specific synthetic routes and reaction conditions for this compound are not extensively documented, as it is primarily obtained through natural extraction methods .

Industrial Production Methods

Industrial production of this compound is generally not common due to its toxic nature. the extraction process from yew trees involves harvesting the plant material, followed by solvent extraction and purification using techniques such as liquid chromatography .

Chemical Reactions Analysis

Types of Reactions

Taxin B undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The specific conditions depend on the desired reaction and the target product .

Major Products Formed

The major products formed from the reactions of this compound include various oxidized and reduced derivatives, which can have different biological activities and properties .

Properties

IUPAC Name

[(1E,3S,4R,6S,9R,11S,12S,14S)-3,9,12-triacetyloxy-14-hydroxy-7,11,16,16-tetramethyl-10-oxo-6-tricyclo[9.3.1.14,8]hexadeca-1,7-dienyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H38O10/c1-13-21(35-14(2)29)10-19-22(36-15(3)30)9-18-12-28(8,23(11-20(18)33)37-16(4)31)26(34)25(38-17(5)32)24(13)27(19,6)7/h9,19-23,25,33H,10-12H2,1-8H3/b18-9+/t19-,20-,21-,22-,23-,25+,28-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLYDZECFCXRQOK-IANSKHESSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C(=O)C3(CC(=CC(C(C2(C)C)CC1OC(=O)C)OC(=O)C)C(CC3OC(=O)C)O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2[C@H](C(=O)[C@]3(C/C(=C\[C@@H]([C@@H](C2(C)C)C[C@@H]1OC(=O)C)OC(=O)C)/[C@H](C[C@@H]3OC(=O)C)O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H38O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

534.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

168109-52-2
Record name Taxine B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0168109522
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tricyclo(9.3.1.14,8)hexadeca-4,10-dien-2-one, 3,6,9,14-tetrakis(acetyloxy)-12-hydroxy-1,5,16,16-tetramethyl-, (1S,3R,6S,8R,9S,10E,12S,14S)-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TAXINE B
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CEB5005PDD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary mechanism of action of Taxin B?

A: this compound is known to be a cardiotoxin. It exerts its effect primarily by antagonizing calcium channels in cardiac myocytes. [] This interference disrupts the normal electrical signaling and contractility of the heart, leading to potentially fatal cardiac dysrhythmias. []

Q2: Can you describe the structural characteristics of this compound?

A: While the exact molecular formula and weight are not provided in the abstracts, this compound is a taxane diterpenoid. [] Its structure has been investigated using various spectroscopic techniques, including carbon-13 nuclear magnetic resonance (13C-NMR), Distortionless Enhancement by Polarization Transfer (DEPT), and correlation spectroscopy (COSY) experiments. [, ] These methods have helped elucidate the connectivity and spatial arrangement of atoms within the this compound molecule.

Q3: How is this compound typically isolated and identified?

A: this compound is primarily found in the leaves and seeds of the yew tree (Taxus baccata). [] It can be isolated from the plant material using various chromatographic methods, such as column chromatography with silica gel or Sephadex LH-20, and further purified using High-Performance Liquid Chromatography (HPLC). [] Identification is often achieved through mass spectrometry analysis, particularly electrospray ionization quadrupole time-of-flight mass spectrometry, which allows for the detection of this compound and its isomer, isothis compound, in various biological samples. []

Q4: Has this compound demonstrated any protective effects in biological systems?

A: Interestingly, some derivatives of this compound, specifically 7-Deacetyl-taxine B and 5-Cinnamoyloxy-taxin B, have exhibited protective effects against oxidative stress in an in vitro model using SK-N-SH cells. [, ] These compounds were shown to improve cell viability, reduce the formation of pyknotic nuclei, and decrease intracellular reactive oxygen species (ROS) levels in cells exposed to hydrogen peroxide. [, ] Further research is needed to determine if this compound itself possesses similar protective properties.

Q5: Are there any known structural analogs of this compound, and do they share similar biological activities?

A: Yes, several structural analogs of this compound, collectively known as taxanes, have been isolated from various Taxus species. [, , ] These analogs often differ in the type and position of functional groups attached to the core taxane skeleton. While some taxanes, like paclitaxel, are known for their anticancer activity, others, like Taxin A, also exhibit cardiotoxic effects similar to this compound. [] Further research is needed to fully understand the structure-activity relationships within this class of compounds.

Q6: What are the implications of this compound's toxicity for its potential applications?

A: The significant cardiotoxicity of this compound presents a major challenge for its development as a therapeutic agent. [] While some of its derivatives have shown promise in protecting against oxidative stress, their potential clinical use would require extensive research to ensure their safety and efficacy. [, ] Furthermore, any strategies to develop this compound-based therapies would need to address the compound's toxicity profile and explore ways to mitigate its adverse effects.

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